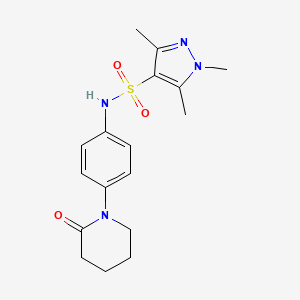

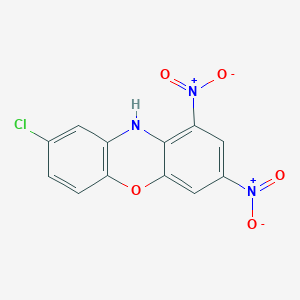

1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide” is mentioned in the context of pesticide compositions and methods for delivering insecticidal active ingredients . These compositions contain a nicotinic acetylcholine receptor disruptor or allosteric modulator and a C6-C10 saturated or unsaturated fatty acid . The methods described relate to improving the efficacy of fungicides, nematicides, and insecticides .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has shown that derivatives containing sulfonamide, pyrazole, and chalcone groups exhibit significant carbonic anhydrase (CA) inhibitory activities. These inhibitors are crucial for treating diseases like retinal and cerebral edema, epilepsy, and glaucoma. Studies have synthesized and evaluated various compounds for their CA inhibitory potential, revealing some derivatives as potent inhibitors, offering alternatives to current drugs with limitations or side effects (Tuğrak et al., 2021).

Cytotoxic Activities

Compounds with pyrazoline and sulfonamide pharmacophores have been investigated for their cytotoxic activities on tumor and non-tumor cell lines. The research aimed to identify compounds with selective cytotoxic effects, highlighting the potential of these derivatives as lead molecules for cancer therapy due to their superior CA inhibitory activity and lower cytotoxicity (Kucukoglu et al., 2016).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have also been explored for their antiproliferative activities against different cancer cell lines. Some synthesized compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, suggesting their potential as novel therapeutic agents (Mert et al., 2014).

Antimicrobial and Antitubercular Activities

Newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial as well as antitubercular activity. Molecular docking studies were conducted to understand the potential of these compounds as antitubercular agents, with some derivatives showing significant activity against various microbial strains, highlighting their potential in treating infectious diseases (Shingare et al., 2022).

Properties

IUPAC Name |

1,3,5-trimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12-17(13(2)20(3)18-12)25(23,24)19-14-7-9-15(10-8-14)21-11-5-4-6-16(21)22/h7-10,19H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYIWQQSHPYJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)

![3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2591675.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)

![3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride](/img/structure/B2591679.png)

![Ethyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2591683.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2591689.png)

![2-Methylsulfanylbenzo[f][1,3]benzoxazole](/img/structure/B2591693.png)